Chemical structure analysis of 1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-1-one
Chemical structure analysis of 1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-1-one
An In-depth Technical Guide to the Chemical Structure Analysis of 1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-1-one
Abstract
This technical guide provides a comprehensive framework for the structural analysis and characterization of 1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-1-one, a molecule possessing significant potential as a versatile intermediate in drug discovery and chemical synthesis. The compound's unique architecture, featuring a bis-thioether substituted aromatic ring, a ketone, and a reactive α-bromo ketone moiety, necessitates a multi-technique analytical approach for unambiguous structural confirmation. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction. For each technique, we discuss the underlying principles, causality behind experimental choices, detailed step-by-step protocols, and interpretation of expected data. Furthermore, we explore the compound's inherent reactivity and its implications for the development of novel therapeutics, particularly as a covalent modifier of biological targets. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize, characterize, and utilize this class of compounds.
Introduction: A Molecule of Synthetic and Pharmaceutical Interest
1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-1-one is a multi-functionalized organic compound. Its structure is defined by three key regions:
-
The Aromatic Core: A benzene ring substituted with two methylthio (thioether) groups. Thioether moieties are of significant interest in medicinal chemistry, often incorporated to enhance metabolic stability, modulate physicochemical properties, and participate in crucial binding interactions.[1][2][3] Thioether-containing compounds are found in a variety of approved drugs.
-
The α-Bromoketone System: This is a highly reactive functional group. The bromine atom, positioned on the carbon alpha to the carbonyl group, serves as an excellent leaving group, making the α-carbon highly electrophilic and susceptible to nucleophilic attack.[4][5] This feature renders the molecule a valuable building block for synthesizing more complex structures and for use as a covalent probe in chemical biology.[6][7]
-
The Propanone Linker: A three-carbon chain that includes the ketone carbonyl and connects the reactive bromine atom to the aromatic core.
The precise characterization of this molecule is paramount to ensure its purity and confirm its identity before its use in subsequent synthetic steps or biological assays. This guide outlines a validated, multi-pronged analytical workflow to achieve this goal.
The Analytical Workflow: A Strategy for Structural Confirmation
A robust analytical strategy does not rely on a single technique but rather integrates data from multiple orthogonal methods. Each method provides a unique piece of the structural puzzle, and their collective results provide a self-validating system for confirmation.
Figure 1: Integrated workflow for the structural elucidation of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful tool for determining the connectivity and chemical environment of atoms in a molecule. For 1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-1-one, both ¹H and ¹³C NMR are essential.
Expertise: Predicting the ¹H NMR Spectrum
The proton NMR spectrum is predicted to show distinct signals for the aromatic protons, the two methylene (-CH₂-) groups of the propanone chain, and the two methylthio (-SCH₃) groups.
-
Aromatic Region (δ 7.0-8.0 ppm): The substitution pattern on the phenyl ring (at positions 1, 2, and 4) will result in three distinct aromatic proton signals. The proton at C5 (ortho to the C4-SMe and meta to the acyl group) will likely be a doublet. The proton at C6 (ortho to the acyl group and meta to the C4-SMe) will be a doublet of doublets. The proton at C3 (between the two methylthio groups) will appear as a singlet or a very narrowly split doublet.
-
Propanone Chain (δ 3.5-4.5 ppm): The two methylene groups form an A₂B₂ system, which will appear as two distinct triplets. The -CH₂- group adjacent to the carbonyl (α-carbon) will be deshielded to around δ 3.6-3.8 ppm. The -CH₂- group attached to the bromine atom (β-carbon) will be further deshielded by the electronegative bromine, appearing around δ 4.2-4.5 ppm.[8]
-
Methylthio Groups (δ 2.4-2.6 ppm): The two -SCH₃ groups are in different chemical environments. The C2-SMe group is ortho to the bulky acyl group, while the C4-SMe group is para. This will result in two sharp singlets, each integrating to 3 protons, likely with slightly different chemical shifts.
Expertise: Predicting the ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.
-
Carbonyl Carbon (δ 190-200 ppm): The ketone carbonyl carbon will be the most deshielded signal in the spectrum, a characteristic peak confirming its presence.[9][10] Aromatic ketones typically absorb in this region.[10]
-
Aromatic Carbons (δ 120-150 ppm): Six distinct signals are expected for the aromatic carbons, including the four C-H carbons and the two carbons attached to the methylthio groups and the acyl group.
-
Propanone Chain Carbons (δ 30-50 ppm): The -CH₂- carbon adjacent to the carbonyl will appear around δ 40-45 ppm. The carbon bearing the bromine atom will be shifted to a lower field, around δ 30-35 ppm.
-
Methylthio Carbons (δ 15-25 ppm): Two distinct signals are expected for the two methyl carbons of the thioether groups.
| Predicted Spectroscopic Data | |
| Technique | Expected Signals / Peaks |
| ¹H NMR | ~7.8 ppm (d, 1H), ~7.5 ppm (dd, 1H), ~7.2 ppm (d, 1H), ~4.4 ppm (t, 2H, -COCH₂CH₂ Br), ~3.7 ppm (t, 2H, -COCH₂ CH₂Br), ~2.55 ppm (s, 3H, -SCH₃), ~2.50 ppm (s, 3H, -SCH₃) |
| ¹³C NMR | ~195 ppm (C=O), 120-150 ppm (6 x Ar-C), ~42 ppm (-C OCH₂CH₂Br), ~32 ppm (-COCH₂C H₂Br), ~20 ppm (-SC H₃), ~18 ppm (-SC H₃) |
| FT-IR (cm⁻¹) | ~3100-3000 (Ar C-H), ~2950-2850 (Alkyl C-H), ~1685 (Ar C=O), ~1580, 1470 (Ar C=C), ~700-600 (C-S), ~650-550 (C-Br) |
Trustworthiness: Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).[8]
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
(Optional but recommended) Perform 2D NMR experiments like COSY (to establish H-H correlations in the propanone chain) and HSQC/HMQC (to correlate protons with their directly attached carbons) for unambiguous assignment.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals to determine proton ratios.
Mass Spectrometry (MS): The Molecular Fingerprint
Mass spectrometry is indispensable for determining the molecular weight and elemental formula of a compound. For halogenated compounds, it offers a uniquely definitive signature.
Expertise: Interpreting the Mass Spectrum
The key diagnostic feature in the mass spectrum of 1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-1-one is the isotopic pattern of bromine.
-
Molecular Ion Peak (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and 49.3%, respectively).[11] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units: the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br).[11][12] This 1:1 doublet is conclusive evidence for the presence of a single bromine atom. The use of bromine as a signature tag is a recognized technique in metabolomics and chemical analysis.[13][14]
-
Fragmentation Pattern: The molecule is expected to fragment in predictable ways under ionization.
-
Alpha-Cleavage: The bond between the carbonyl carbon and the aromatic ring can break, yielding a resonance-stabilized acylium ion.
-
Loss of Bromine: Cleavage of the C-Br bond will result in a fragment ion at [M-Br]⁺. This fragment will lack the characteristic 1:1 isotopic pattern, further confirming the initial assignment.
-
McLafferty Rearrangement: This is unlikely as it requires a gamma-hydrogen, which is not present in the propanone chain.
-
Figure 2: Plausible mass spectrometry fragmentation pathway for the title compound.
Trustworthiness: Experimental Protocol for MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) mass spectrometer for soft ionization, which is likely to preserve the molecular ion. For exact mass measurement and formula determination, High-Resolution Mass Spectrometry (HRMS) is required.
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode.
-
Observe the m/z range corresponding to the expected molecular weight (~308/310 g/mol ).
-
Perform tandem MS (MS/MS) on the parent molecular ions to induce fragmentation and confirm the structure of the fragments.
-
-
Data Analysis:
-
Identify the M⁺ and M+2 peaks and confirm their ~1:1 intensity ratio.
-
Use HRMS data to calculate the elemental composition and confirm it matches C₁₁H₁₃BrOS₂.
-
Analyze the fragmentation pattern to corroborate the proposed structure.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
Expertise: Interpreting the IR Spectrum
-
C=O Stretch: The most prominent peak will be the strong carbonyl (C=O) stretching vibration. Because the ketone is conjugated to an aromatic ring, this peak is expected to appear at a lower wavenumber, typically in the range of 1685-1666 cm⁻¹.[9][10][15][16] This is lower than a typical saturated aliphatic ketone (~1715 cm⁻¹).[16]
-
C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups will be seen just below 3000 cm⁻¹.[16]
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic ring.
-
Fingerprint Region (< 1500 cm⁻¹): This region will contain complex vibrations, including the C-S and C-Br stretches. While specific assignment is difficult, the C-S stretch typically appears in the 700-600 cm⁻¹ range and the C-Br stretch in the 650-550 cm⁻¹ range.
Trustworthiness: Experimental Protocol for FT-IR Analysis
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk.
-
Liquid/Oil: Place a drop of the sample between two salt (NaCl or KBr) plates to create a thin film.
-
-
Data Acquisition: Place the sample in the spectrometer and record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Single-Crystal X-ray Diffraction: The Definitive Structure
When a suitable single crystal can be grown, X-ray crystallography provides the most comprehensive and unambiguous determination of a molecule's three-dimensional structure.[17][18][19] It is the gold standard for confirming connectivity, stereochemistry, and solid-state conformation.[18][20]
Expertise: The Power of Crystallography
X-ray diffraction analysis would not only confirm the atomic connectivity established by NMR but also provide precise bond lengths, bond angles, and torsional angles. This data can reveal:
-
The planarity of the aromatic ring and the ketone moiety.
-
The conformation of the flexible 3-bromopropanoyl side chain.
-
Intermolecular interactions in the crystal lattice, such as C-H···O hydrogen bonds or halogen bonds.
Trustworthiness: High-Level Experimental Workflow
-
Crystallization (The Rate-Limiting Step): The primary challenge is growing a single, diffraction-quality crystal.[18] This is often achieved by slowly evaporating a solvent from a saturated solution of the purified compound or by vapor diffusion techniques. A variety of solvents and solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) should be screened.
-
Data Collection: A suitable crystal is mounted on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern (a series of spots) is recorded by a detector as the crystal is rotated.[20][21]
-
Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the molecule.[21] From this map, the positions of the atoms are determined (structure solution). This initial model is then optimized to best fit the experimental data (refinement).
Implications for Drug Discovery and Chemical Synthesis
The confirmed structure of 1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-1-one validates its utility as a synthetic intermediate. The α-bromoketone is a key electrophilic handle.[4] It can react with a wide range of nucleophiles (e.g., amines, thiols, imidazoles) in an Sₙ2 fashion. This reactivity is particularly relevant in drug development for the design of:
-
Covalent Inhibitors: The molecule can be used as a warhead to covalently modify nucleophilic amino acid residues (like cysteine or histidine) in the active site of a target protein, leading to irreversible inhibition.
-
Complex Scaffolds: It serves as a starting point for building more elaborate molecules, such as substituted tetrahydrothiophenes or other heterocyclic systems, through intramolecular cyclization reactions.
The thioether groups contribute to a favorable pharmacokinetic profile and can be further functionalized (e.g., through oxidation to sulfoxides or sulfones) to modulate solubility and electronic properties.[3]
Conclusion
The structural analysis of 1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-1-one is a clear example of the necessity of a synergistic, multi-technique approach in modern chemical sciences. While NMR provides the fundamental map of atomic connectivity, mass spectrometry offers an irrefutable confirmation of molecular weight and elemental formula through its unique bromine isotopic signature. Infrared spectroscopy serves as a rapid check for key functional groups. Finally, X-ray crystallography stands as the ultimate arbiter, providing an exact three-dimensional structure should a suitable crystal be obtained. The rigorous characterization detailed in this guide ensures the identity and purity of this valuable intermediate, paving the way for its confident application in both synthetic chemistry and the development of novel therapeutics.
References
- Fiveable. (2024, November 25). α-bromoketone Definition - Organic Chemistry Key Term.
- Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of α-Bromo-α-Methoxy Ketones.
- Rissanen, K. (1990). X-ray structural studies on organobromine and organochlorine compounds. Annales Academiae Scientiarum Fennicae.
- Chemistry Blog. Ketone infrared spectra.
- BenchChem. (2025). Application Notes and Protocols: Pent-4-ene-1-thiol in the Synthesis of Thioethers.
- NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- ResearchGate. Representative thioether‐containing drugs and bioactive compounds.
- NC State University Libraries. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry.
- University of Calgary. IR Spectroscopy Tutorial: Ketones.
- Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones.
- Fu, G. C., & Dai, C. (2009). Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents. Journal of the American Chemical Society.
- Wang, Y., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites.
- Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones.
- Chemistry LibreTexts. (2019, September 20). 22.3 ALPHA HALOGENATION OF ALDEHYDES AND KETONES.
- Küçükkılınç, T. T., & Küçükgüzel, G. (2021). Thioethers: An Overview. ResearchGate.
- Xu, B., et al. (2021, December 23). Benzyl thioether formation merging copper catalysis. RSC Publishing.
- Jones, W. (2007). X-Ray Crystallography of Chemical Compounds. PMC - NIH.
- Wikipedia. X-ray crystallography.
- Doc Brown's Chemistry. An introduction to Mass Spectrometry and its applications.
- Singh, P., & Singh, J. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
- Li, N., & Wu, J. (2025, April 1). Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection. Talanta.
- Griti. (2016, September 21). X ray Crystallography Overview | Structure of Organic Molecules. YouTube.
- EBSCO. X-ray Determination Of Molecular Structure | Physics | Research Starters.
- Doc Brown's Chemistry. C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fiveable.me [fiveable.me]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. An introduction to Mass Spectrometry and its applications mass spectra spectrum time of flight mass spectrometer abundance of isotopes relative atomic mass determination strontium chlorine bromine A level chemistry revision notes [docbrown.info]
- 13. mdpi.com [mdpi.com]
- 14. Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. Description: X-ray structural studies on organobromine and organochlorine compounds :: JYX [jyx.jyu.fi]
- 18. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. X-ray Determination Of Molecular Structure | Physics | Research Starters | EBSCO Research [ebsco.com]
- 20. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 21. m.youtube.com [m.youtube.com]
